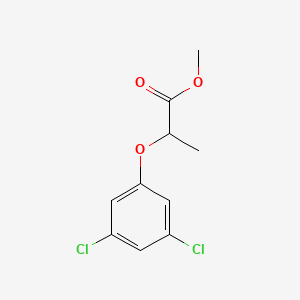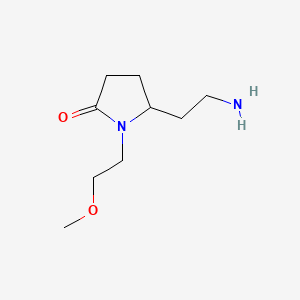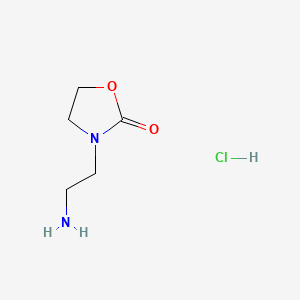
3-(2-Aminoethyl)oxazolidin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)oxazolidin-2-one hydrochloride, also known as 2-Oxazolidinone, 3-(2-aminoethyl)-, hydrochloride (1:1), is a chemical compound with the molecular formula C5H11ClN2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3-(2-Aminoethyl)oxazolidin-2-one hydrochloride can be represented by the SMILES stringO=C1N(CCN)CCO1.[H]Cl . The InChI code for this compound is 1S/C5H10N2O2.ClH/c6-1-2-7-3-4-9-5(7)8;/h1-4,6H2;1H . Chemical Reactions Analysis
I could not find specific information on the chemical reactions involving 3-(2-Aminoethyl)oxazolidin-2-one hydrochloride .Physical And Chemical Properties Analysis
3-(2-Aminoethyl)oxazolidin-2-one hydrochloride is a solid substance . It has a molecular weight of 166.61 . The compound is stored at room temperature in an inert atmosphere .科学的研究の応用
Summary of the Application
“3-(2-Aminoethyl)oxazolidin-2-one hydrochloride” has been studied for its potential antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA) strains . MRSA is a common cause of nosocomial infections, and the development of new antibiotics to combat this resistant strain is a significant area of research .
Methods of Application
In the study, new 3-oxazolidin-2-one analogues were synthesized and their in vitro antibacterial activity was evaluated against 12 MRSA clinical isolates . The specific methods of synthesis and evaluation are not detailed in the available information.
Results or Outcomes
The study found that one of the synthesized 3-oxazolidin-2-one analogues, specifically ®-5-((S)-1-dibenzylaminoethyl)-1,3-oxazolidin-2-one, exhibited antibacterial activity at a concentration of 6.6 μg . This suggests that molecules like this could potentially be used to treat infections caused by MRSA strains .
Pharmaceutical Research
Summary of the Application
“3-(2-Aminoethyl)oxazolidin-2-one hydrochloride” has been used in the synthesis of new oxazolidin-2-one derivatives . These derivatives have attracted much attention for showing an interesting new class of synthetic antibacterial activity .
Methods of Application
In the study, new oxazolidin-2-one derivatives were synthesized using racemic b-aminoalanine derivatives as the key starting materials . The specific methods of synthesis are not detailed in the available information.
Results or Outcomes
The study found that the synthesized oxazolidin-2-one derivatives mimic the fundamental structural framework of Linezolid , a synthetic antibiotic used for the treatment of serious infections caused by Gram-positive bacteria that are resistant to several other antibiotics .
Medicinal Chemistry
Summary of the Application
“3-(2-Aminoethyl)oxazolidin-2-one hydrochloride” has been used in the synthesis of new oxazolidin-2-one derivatives . These derivatives have attracted much attention for showing an interesting new class of synthetic antibacterial activity .
Methods of Application
In the study, new oxazolidin-2-one derivatives were synthesized using racemic b-aminoalanine derivatives as the key starting materials . The specific methods of synthesis are not detailed in the available information.
Results or Outcomes
The study found that the synthesized oxazolidin-2-one derivatives mimic the fundamental structural framework of Linezolid , a synthetic antibiotic used for the treatment of serious infections caused by Gram-positive bacteria that are resistant to several other antibiotics .
Safety And Hazards
将来の方向性
As of now, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The future directions of this compound will likely depend on the results of these early discovery research studies.
Relevant Papers Unfortunately, I could not find any specific peer-reviewed papers related to 3-(2-Aminoethyl)oxazolidin-2-one hydrochloride .
特性
IUPAC Name |
3-(2-aminoethyl)-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-1-2-7-3-4-9-5(7)8;/h1-4,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUSUYADGXGEPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride | |
CAS RN |
1262773-49-8 |
Source


|
| Record name | 3-(2-aminoethyl)-1,3-oxazolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


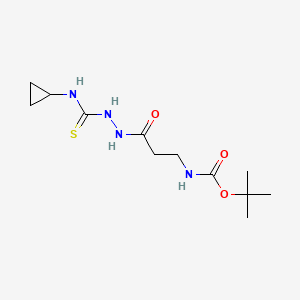
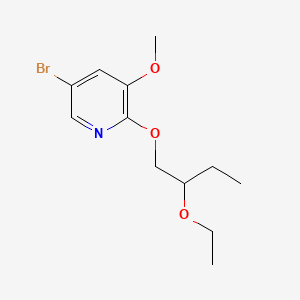
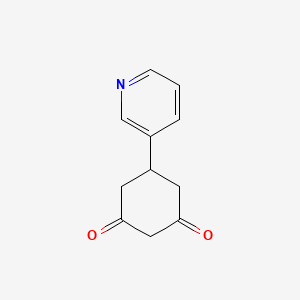
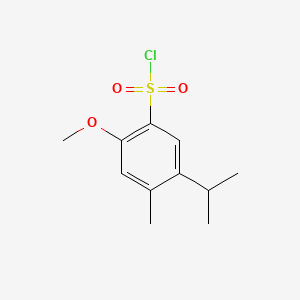
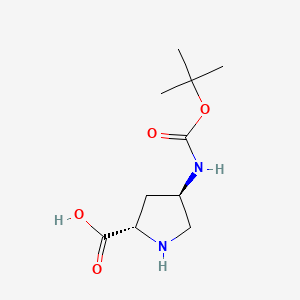
![2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B572188.png)
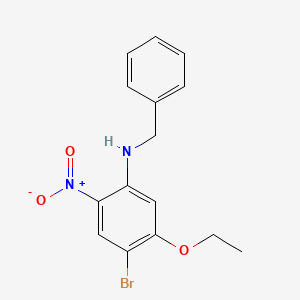

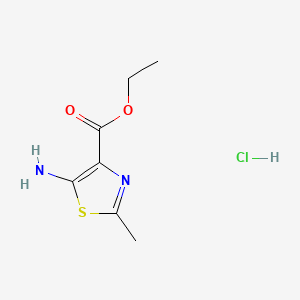
![tert-Butyl 4-(2'-oxospiro[cyclopentane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B572197.png)
